

Solving peak tailing in HPLC analysis of Olaparib impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Descyclopropanecarbaldehyde*
Olaparib

Cat. No.: *B2609154*

[Get Quote](#)

Technical Support Center: Olaparib HPLC Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Olaparib and its impurities, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where the tail end of a peak is elongated, resulting in an asymmetrical peak shape.^{[1][2]} In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.^[3] A common measure for peak asymmetry is the tailing factor or asymmetry factor; a value greater than 1 indicates peak tailing.^[4]

Q2: Why is peak tailing a problem in the analysis of Olaparib impurities?

Peak tailing can significantly compromise the quality and accuracy of your analytical results.^[5] Specifically, it can lead to:

- Poor resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately identify and quantify individual impurities, especially those present at low levels.^{[4][6]}

- Inaccurate quantification: The integration of tailing peaks is often inconsistent, leading to errors in the calculation of the area and, consequently, the concentration of Olaparib and its impurities.[\[6\]](#)
- Reduced sensitivity: As the peak broadens and the height decreases, it becomes more challenging to detect impurities that are close to the limit of detection.

Q3: What are the common causes of peak tailing in the HPLC analysis of Olaparib?

Peak tailing in the analysis of Olaparib, a basic compound, and its structurally similar impurities is often caused by a combination of factors:

- Secondary Interactions with Silanol Groups: This is the most common cause for basic compounds like Olaparib.[\[1\]](#)[\[6\]](#)[\[7\]](#) Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanol groups can become ionized (SiO⁻) and interact electrostatically with the protonated basic functional groups of Olaparib, leading to a secondary retention mechanism that causes peak tailing.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Mobile Phase pH: If the mobile phase pH is close to the pKa of Olaparib or its impurities, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to broadened or tailing peaks.[\[5\]](#)[\[8\]](#) Olaparib has a pKa of 12.07.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Column Degradation: Over time, the stationary phase of the column can degrade, leading to an increase in exposed, active silanol groups that can cause peak tailing.[\[4\]](#)[\[12\]](#) This can also manifest as a void at the column inlet.[\[6\]](#)
- Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion, including tailing.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[\[5\]](#)[\[12\]](#) This is often more pronounced for early eluting peaks.[\[13\]](#)[\[14\]](#)
- Contamination: Contamination of the column inlet frit or the guard column with particulate matter or strongly retained sample components can disrupt the sample band and cause peak tailing.[\[14\]](#)

Troubleshooting Guide: Resolving Peak Tailing in Olaparib Impurity Analysis

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues. We will use a hypothetical example of an Olaparib impurity method where peak tailing is observed.

Hypothetical Method with Peak Tailing Issue:

- Column: Standard C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 30-70% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Temperature: 30 °C
- Injection Volume: 10 μ L
- Diluent: 50:50 Acetonitrile:Water

Observation: The peak for a known basic impurity is showing significant tailing (Tailing Factor > 1.5).

Step 1: Adjusting the Mobile Phase pH

The most likely cause of peak tailing for a basic compound like an Olaparib impurity is secondary interactions with silanol groups.^{[1][6][7]} Lowering the mobile phase pH can suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.^{[1][2][3]}

Experimental Protocol: pH Adjustment

- Prepare Buffered Mobile Phase A: Instead of using water, prepare a buffered aqueous mobile phase. A common choice is a phosphate or formate buffer.

- Option 1 (Low pH): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.[\[15\]](#)
- Option 2 (Low pH for LC-MS): Prepare a 0.1% formic acid solution in water (pH will be around 2.7).[\[13\]](#)
- Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated at the new pH.
- Inject the Sample: Re-inject your standard or sample and observe the peak shape.

Expected Outcome: A significant improvement in peak symmetry is expected.

Step 2: Using a Base-Deactivated or End-Capped Column

If adjusting the pH does not completely resolve the tailing, or if you are restricted to a certain pH range, using a column specifically designed to minimize silanol interactions is the next logical step.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Column Selection

- Choose an appropriate column: Select a modern, high-purity silica column that is "end-capped" or "base-deactivated." These columns have been treated to reduce the number of accessible silanol groups.[\[2\]](#)[\[5\]](#)
- Install and Equilibrate: Install the new column and equilibrate it with your mobile phase.
- Inject the Sample: Analyze your sample and compare the peak shape to that obtained with the previous column.

Step 3: Optimizing Buffer Concentration and Additives

The concentration of your buffer can also influence peak shape. Higher buffer concentrations can sometimes better mask the residual silanol groups.[\[3\]](#)[\[6\]](#)

Experimental Protocol: Buffer Concentration Optimization

- Prepare Mobile Phases with Different Buffer Concentrations: Using your chosen buffer from Step 1, prepare mobile phase A with concentrations ranging from 10 mM to 50 mM.[12]
- Analyze the Sample: Equilibrate the column with each mobile phase and inject your sample.
- Evaluate Peak Shape: Compare the tailing factor at each buffer concentration to find the optimum.

Note on Mobile Phase Additives: In some cases, adding a small amount of a basic compound like triethylamine (TEA) to the mobile phase can help to reduce peak tailing by competing with the analyte for active silanol sites.[1][6] However, TEA is not compatible with mass spectrometry and can be difficult to remove from the column.

Step 4: Investigating Other Potential Causes

If peak tailing persists, consider other potential causes:

- Sample Overload:
 - Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.[12][13][14] Reduce your sample concentration or injection volume.
- Extra-Column Volume:
 - Protocol: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters. Replace them with shorter, narrower tubing (e.g., 0.12 mm ID).[12] Ensure all fittings are properly seated to avoid dead volume.
- Column Contamination/Degradation:
 - Protocol: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent (refer to the manufacturer's instructions). If a guard column is being used, replace it.[4][13] If these steps do not work, the analytical column may need to be replaced.[12]

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Analytes

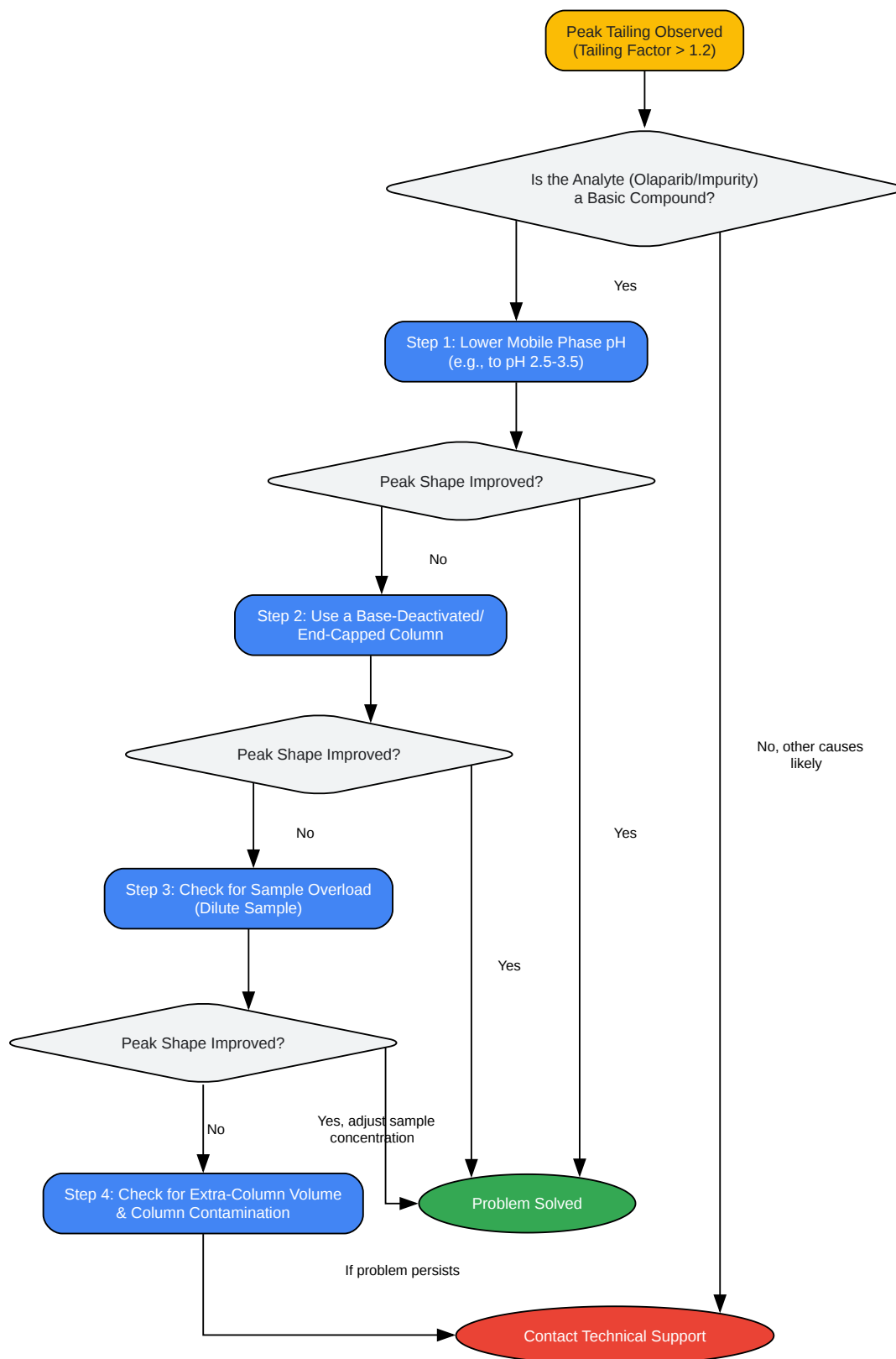
Mobile Phase pH	Silanol Group State (SiO-H)	Analyte State (Basic)	Interaction	Expected Peak Shape
Low (2-3)	Protonated (Neutral)	Protonated (Cationic)	Minimized	Symmetrical
Mid (4-7)	Partially Ionized (Anionic)	Protonated (Cationic)	Strong	Tailing
High (>8)	Ionized (Anionic)	Neutral	Reduced	Improved (but may affect retention)

This table is a generalized representation based on principles of reversed-phase chromatography.[\[1\]](#)[\[12\]](#)[\[16\]](#)

Table 2: Recommended Starting Conditions for Troubleshooting Peak Tailing of Olaparib Impurities

Parameter	Recommendation	Rationale
Column	Use a modern, end-capped/base-deactivated C18 or C8 column.	Minimizes secondary interactions with silanol groups. [5] [6]
Mobile Phase pH	Adjust to pH 2.5 - 3.5.	Suppresses the ionization of silanol groups. [1] [3] [12]
Buffer	Use a buffer such as phosphate or formate.	Maintains a stable pH. [3] [5]
Buffer Concentration	Start with 20-25 mM.	Can help to mask residual silanol interactions. [6]
Sample Concentration	Ensure you are working within the linear range of the column.	Prevents column overload. [12] [13]

Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for peak tailing.

Caption: Effect of pH on silanol interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding Peak Tailing in HPLC | Phenomenex [[phenomenex.com](https://www.phenomenex.com)]
- 2. [elementlabsolutions.com](https://www.elementlabsolutions.com) [[elementlabsolutions.com](https://www.elementlabsolutions.com)]
- 3. [gmpinsiders.com](https://www.gmpinsiders.com) [[gmpinsiders.com](https://www.gmpinsiders.com)]
- 4. [waters.com](https://www.waters.com) [[waters.com](https://www.waters.com)]
- 5. [chromtech.com](https://www.chromtech.com) [[chromtech.com](https://www.chromtech.com)]
- 6. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [[de.restek.com](https://www.de.restek.com)]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [[alwsci.com](https://www.alwsci.com)]
- 9. [tga.gov.au](https://www.tga.gov.au) [[tga.gov.au](https://www.tga.gov.au)]
- 10. [chembk.com](https://www.chembk.com) [[chembk.com](https://www.chembk.com)]
- 11. [tga.gov.au](https://www.tga.gov.au) [[tga.gov.au](https://www.tga.gov.au)]
- 12. [uhplcs.com](https://www.uhplcs.com) [[uhplcs.com](https://www.uhplcs.com)]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [[labcompare.com](https://www.labcompare.com)]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [[restek.com](https://www.restek.com)]
- 15. HPLC determination of related substances in olaparib raw materials [[ywfx.nifdc.org.cn](https://www.ywfx.nifdc.org.cn)]
- 16. [chromatographytoday.com](https://www.chromatographytoday.com) [[chromatographytoday.com](https://www.chromatographytoday.com)]
- To cite this document: BenchChem. [Solving peak tailing in HPLC analysis of Olaparib impurities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2609154#solving-peak-tailing-in-hplc-analysis-of-olaparib-impurities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com